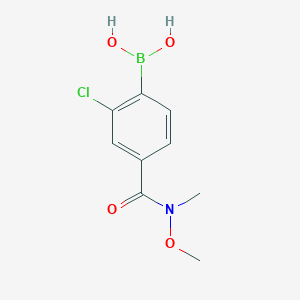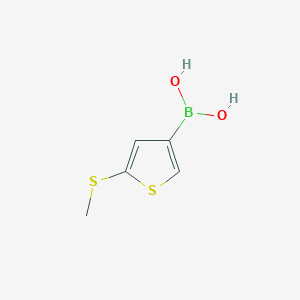
4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid
概要
説明
4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid is a specialized organic compound known for its unique chemical structure and properties. It is a boronic acid derivative with a chlorophenyl group and a dimethylhydroxylaminocarbonyl moiety, making it a valuable reagent in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-chlorophenylboronic acid, is prepared through the reaction of 2-chlorobenzene with boronic acid derivatives under controlled conditions.
N,O-Dimethylation: The hydroxyl group in the boronic acid is then subjected to N,O-dimethylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions at the boronic acid moiety can result in the formation of different boronic esters and derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alcohols, amines, and carboxylic acids can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including ketones and aldehydes.
Reduction Products: Reduced forms of the compound, such as boronic esters.
Substitution Products: Different boronic esters and derivatives based on the substituents used.
科学的研究の応用
4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and derivatives.
Biology: The compound can be employed in biochemical assays and studies involving boronic acid interactions with biomolecules.
Industry: The compound is used in the development of materials and catalysts, leveraging its unique chemical properties.
作用機序
The mechanism by which 4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid is compared with other similar compounds, highlighting its uniqueness:
4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid: Similar structure but with a different position of the chlorine atom.
4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid: Lacks the chlorine substituent, resulting in different reactivity and properties.
2-Chlorophenylboronic acid: The parent compound without the N,O-dimethylhydroxylaminocarbonyl group, leading to distinct chemical behavior.
These comparisons emphasize the unique chemical and biological properties of this compound, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
[2-chloro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO4/c1-12(16-2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCQFYXCASZGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)OC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)

